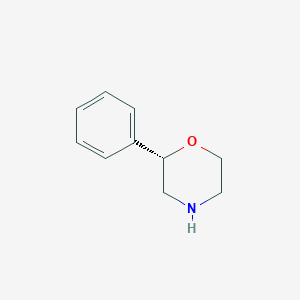

(S)-2-Phenylmorpholine

描述

Historical Context and Evolution of Morpholine (B109124) Chemistry in Research

The story of (S)-2-Phenylmorpholine is deeply rooted in the broader history of morpholine chemistry. Morpholine, a heterocyclic compound containing both an amine and an ether functional group, was first synthesized in the late 19th century. wikipedia.org Initially, its applications were primarily industrial, serving as a corrosion inhibitor in steam power plants and as a solvent in chemical reactions. wikipedia.orgnih.govchemicalbook.comslideshare.net

The journey of morpholine into the realm of medicinal chemistry began as researchers recognized its potential to be incorporated into more complex molecules. sci-hub.senih.govresearchgate.net Its unique physicochemical properties, including its ability to improve the solubility and pharmacokinetic profiles of drug candidates, made it an attractive scaffold for medicinal chemists. researchgate.netbiosynce.com This led to the development of a diverse array of morpholine-containing drugs with various therapeutic actions, including antibiotics like Linezolid and anticancer agents such as Gefitinib. wikipedia.orgchemicalbook.comslideshare.netsci-hub.se The evolution of synthetic methods has further expanded the accessibility and diversity of morpholine derivatives for drug discovery projects. nih.govresearchgate.net

Significance of Chirality in Pharmaceutical and Agrochemical Research

A pivotal concept in understanding the importance of this compound is chirality. rsc.orgresearchfloor.org Chirality, often described as "handedness" in molecules, means that a molecule and its mirror image are non-superimposable. longdom.orgnumberanalytics.com These mirror images are known as enantiomers. longdom.org Although enantiomers share the same chemical formula and connectivity, their different spatial arrangements can lead to profoundly different biological effects. researchfloor.orgnumberanalytics.com

In the pharmaceutical industry, the significance of chirality is paramount. rsc.orgresearchfloor.orgnih.govmdpi.com The human body is a chiral environment, and as a result, one enantiomer of a drug may be therapeutically active while the other could be inactive or even cause harmful side effects. researchfloor.orglongdom.orgmdpi.com The tragic case of thalidomide (B1683933) in the mid-20th century, where one enantiomer was a sedative while the other caused severe birth defects, tragically underscored the critical need to study and control chirality in drug development. researchfloor.orgmusechem.com This has led to regulatory agencies, such as the U.S. Food and Drug Administration (FDA), issuing guidelines for the development of chiral compounds, emphasizing the need to characterize each enantiomer. rsc.orglongdom.orgnih.gov

The importance of chirality extends to the agrochemical sector as well. numberanalytics.commusechem.commdpi.comchiralpedia.comnumberanalytics.com Many pesticides and herbicides are chiral compounds, and often only one enantiomer is responsible for the desired biological activity. mdpi.comchiralpedia.comnih.gov The other enantiomer might be inactive or have detrimental effects on non-target organisms and the environment. mdpi.comchiralpedia.com Consequently, there is a growing trend towards the development of single-enantiomer agrochemicals to increase efficacy, reduce the amount of chemical applied, and minimize environmental impact. musechem.comchiralpedia.comresearchgate.netmdpi.com For instance, the S-enantiomer of the herbicide metolachlor (B1676510) is more effective at weed control than its counterpart. musechem.com

Overview of the this compound Core Structure and its Research Relevance

The this compound core structure is a specific chiral arrangement of 2-phenylmorpholine (B1329631). wikipedia.orgnih.gov It consists of a morpholine ring with a phenyl group attached at the second position, and the "(S)" designation specifies a particular stereochemical configuration at this chiral center. nih.gov This precise three-dimensional structure is crucial to its function and interactions with biological systems.

The research relevance of this compound lies in its role as a versatile building block in the synthesis of a wide range of biologically active molecules. cymitquimica.comcymitquimica.com It is a key intermediate in the production of various pharmaceuticals. cymitquimica.com For instance, it has been utilized in the synthesis of potent antimalarial drugs. cymitquimica.comcymitquimica.com Furthermore, research has explored its use in developing compounds targeting the central nervous system and as a component in the creation of novel therapeutic agents. nih.gov Its derivatives have been investigated for a variety of pharmacological activities. nih.govresearchgate.netgoogle.comacs.orggoogle.com The ability to synthesize diverse C-functionalized morpholine derivatives, including those with the this compound scaffold, is an active area of research, promising to expand the library of potential drug candidates. acs.org

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNGFYDJXZZFJP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313954 | |

| Record name | (2S)-2-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74572-15-9 | |

| Record name | (2S)-2-Phenylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 2 Phenylmorpholine and Its Enantiomers

Stereoselective Synthesis Strategies

The creation of the chiral center in 2-phenylmorpholine (B1329631) with a specific spatial orientation is paramount for its biological activity. Modern synthetic chemistry offers several powerful strategies to achieve this, broadly categorized into asymmetric catalysis and stereocontrolled cyclization reactions.

Asymmetric Catalysis in (S)-2-Phenylmorpholine Synthesis

Asymmetric catalysis stands as a highly efficient and atom-economical method for the synthesis of chiral molecules like this compound. This approach introduces chirality through the use of a small amount of a chiral catalyst, which can be a metal complex with a chiral ligand or an organocatalyst. A key strategy involves the asymmetric hydrogenation of a prochiral dehydromorpholine precursor.

One of the most effective methods for producing 2-substituted chiral morpholines is the transition-metal-catalyzed asymmetric hydrogenation of the corresponding unsaturated heterocycle. nih.govsemanticscholar.org This "after cyclization" approach has proven to be highly efficient. nih.gov For instance, the asymmetric hydrogenation of N-protected 6-phenyl-3,4-dihydro-2H-1,4-oxazines using a rhodium complex with a chiral bisphosphine ligand, such as (R,R,R)-SKP, yields a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, reaching up to 99% ee. nih.govsemanticscholar.org The reaction is considered challenging due to the congested environment and electron-rich nature of the dehydromorpholine substrates, which can lead to low reactivity. nih.gov Introducing an N-acyl directing group is a common strategy to activate the enamine substrate for hydrogenation. nih.gov

The choice of the chiral ligand is critical for the success of the asymmetric hydrogenation. Ligands with large bite angles have been shown to be particularly effective. The steric effects of substituents on the aromatic ring of the substrate can also significantly influence the enantioselectivity, with some substrates yielding nearly perfect enantiomeric excess (99% ee). semanticscholar.org

Below is a table summarizing the results of the rhodium-catalyzed asymmetric hydrogenation of various 6-phenyl-3,4-dihydro-2H-1,4-oxazine derivatives to the corresponding this compound derivatives.

| Entry | Substrate (N-substituent) | Catalyst | Chiral Ligand | Yield (%) | ee (%) |

| 1 | Boc | [Rh(cod)₂]SbF₆ | (R,R,R)-SKP | >99 | 92 |

| 2 | Cbz | [Rh(cod)₂]SbF₆ | (R,R,R)-SKP | >99 | 91 |

| 3 | Ac | [Rh(cod)₂]SbF₆ | (R,R,R)-SKP | >99 | 85 |

| 4 | Ts | [Rh(cod)₂]SbF₆ | (R,R,R)-SKP | >99 | 90 |

Data sourced from Li, M., et al. (2021). nih.gov

The design of chiral ligands is a cornerstone of asymmetric catalysis. nih.gov These ligands, when coordinated to a metal center, create a chiral environment that directs the stereochemical outcome of a reaction. While a wide variety of chiral ligands have been developed and successfully applied in the synthesis of chiral morpholines, there is currently no available research demonstrating the application of this compound hydrochloride itself as a chiral ligand in asymmetric synthesis. The primary focus in the literature is on the synthesis of this molecule as a target, rather than its use as a catalyst component.

Diastereoselective reactions offer another avenue to control stereochemistry during the synthesis of substituted morpholines. These reactions create a new chiral center in a molecule that already contains one, with the existing stereocenter influencing the stereochemical outcome of the newly formed one.

A notable example is the copper(II) 2-ethylhexanoate (B8288628) promoted oxyamination of β-hydroxy N-allylsulfonamides. nih.gov In this intramolecular cyclization, the alcohol adds to the alkene, followed by an intermolecular amination. When starting with a chiral precursor derived from L-phenylalanine, the reaction proceeds with high diastereoselectivity, providing the morpholine (B109124) product as a single diastereomer (>20:1 dr). nih.gov This method allows for the synthesis of 2-aminomethyl functionalized morpholines with excellent control over the relative stereochemistry. nih.gov

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is another powerful diastereoselective method for synthesizing highly substituted morpholines. rsc.org This atom-economic pathway can produce N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines in high yields and with excellent diastereoselectivities (up to >99:1 dr). rsc.org

Cyclization Reactions and Stereochemical Control

The formation of the morpholine ring through cyclization of an acyclic precursor is a fundamental and widely used strategy. The stereochemistry of the final product can be controlled by using a chiral starting material, where the stereocenters are already established.

Chiral β-amino alcohols are excellent and readily available precursors for the stereoselective synthesis of 2-substituted morpholines. chemrxiv.org L-phenylalaninol, derived from the natural amino acid L-phenylalanine, is a common starting material for the synthesis of this compound. researchgate.net The synthesis typically involves N-alkylation of the amino group followed by cyclization.

A common approach involves the conversion of a 1,2-amino alcohol into a morpholine via an annulation reaction. chemrxiv.org One general and efficient method for the synthesis of this compound involves the deprotection of a precursor like (S)-tert-butyl 2-phenylmorpholine-4-carboxylate using a strong acid such as hydrochloric acid in dioxane. chemicalbook.com This is followed by basification to yield the final product. chemicalbook.com

The following table outlines a synthetic route starting from a protected this compound precursor.

| Starting Material | Reagents | Product | Yield (%) |

| (S)-tert-butyl 2-phenylmorpholine-4-carboxylate | 1. 4N HCl in dioxane2. 2N NaOH | This compound | 78 |

Data sourced from ChemicalBook, WO2007/70760. chemicalbook.com

The rearrangement of chiral β-lactam (azetidin-2-one) derivatives presents a potential, though less commonly documented, pathway for the synthesis of chiral morpholines. While the literature describes the synthesis of morpholine-annulated β-lactams, the direct rearrangement of a chiral β-lactam to form the 2-phenylmorpholine ring system is not a well-established method. nih.gov Asymmetric synthesis of 1-(haloalkyl)azetidin-2-ones has been developed to create precursors for bicyclic systems containing a morpholine ring fused to the β-lactam. nih.gov However, this involves the formation of a new ring onto the existing β-lactam, rather than a rearrangement of the β-lactam ring itself to form a morpholine. Further research is needed to explore the viability of this synthetic strategy for accessing this compound.

Enantioselective Approaches from Achiral Precursors

The development of methods to generate this compound from non-chiral starting materials is a key goal in asymmetric synthesis. Organocatalysis has emerged as a powerful tool for this purpose, enabling the construction of the chiral morpholine core with high enantioselectivity.

One notable strategy involves an organocatalytic, enantioselective α-chlorination of an achiral aldehyde. nih.gov This approach utilizes a chiral catalyst to introduce the first stereocenter, which then directs the formation of the final heterocyclic product. The general pathway can be outlined as follows:

Organocatalytic α-chlorination: An achiral aldehyde is subjected to α-chlorination using a source like N-chlorosuccinimide (NCS) in the presence of a chiral amine catalyst (e.g., a prolinol derivative). This step produces a chiral 2-chloro aldehyde with high enantiomeric excess (ee). nih.gov

Reduction: The resulting 2-chloro aldehyde is immediately reduced, typically with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄), to the corresponding chiral 2-chloro alcohol. This reduction proceeds without loss of enantioselectivity. nih.gov

Cyclization: The chiral 2-chloro alcohol is then converted into a suitable intermediate for cyclization. The final step involves an intramolecular nucleophilic substitution, where an amino group displaces a leaving group to form the morpholine ring. nih.gov

| Catalyst System | Achiral Substrate | Key Steps | Enantiomeric Excess (% ee) |

| Prolinol-derived catalyst | Phenylacetaldehyde derivative | 1. α-chlorination 2. Reduction 3. Cyclization | 75–98% |

This interactive table summarizes a general organocatalytic approach to chiral morpholines. nih.gov

Regioselective Functionalization of the this compound Ring

Further diversification of the this compound scaffold is achieved through regioselective functionalization, allowing for the fine-tuning of its properties. Modifications can be selectively introduced at the phenyl ring or the morpholine nitrogen atom.

Introducing substituents onto the phenyl ring of 2-phenylmorpholine is a common strategy to create analogues with altered biological activities. These modifications typically involve standard aromatic substitution reactions performed on a suitable precursor. For instance, analogues of related phenylmorpholine structures have been synthesized with various substituents on the aryl group. nih.gov

The synthesis of 2-(substituted phenyl)morpholine analogues often begins with a substituted starting material that is carried through the synthetic sequence. For example, to synthesize (S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine, the synthesis starts with a precursor already containing the 3-chlorophenyl group. nih.gov This precursor is then subjected to reduction and cyclization to form the final substituted morpholine. nih.gov This approach ensures that the substitution is precisely located on the phenyl ring.

| Phenyl Substituent | Precursor Type | Key Reaction |

| 3'-Chloro | 2-(3'-Chlorophenyl)-...-2-ol | Reduction (NaBH₄), Cyclization (H₂SO₄) |

| 3'-Fluoro | 2-(3'-Fluorophenyl)-...-2-ol | Reduction (NaBH₄), Cyclization (H₂SO₄) |

This interactive table details examples of phenyl ring substitutions in related morpholine structures. nih.gov

The secondary amine of the morpholine ring is a prime site for functionalization. The nitrogen atom can be readily modified through various reactions, such as alkylation or acylation, to introduce a wide range of substituents. These modifications are often employed in the development of prodrugs or to modulate the compound's physicochemical properties. google.com

A patent for phenylmorpholine analogues describes numerous potential modifications at the morpholine nitrogen. google.com These include the introduction of:

Alkyl and Acyl Groups: Simple alkyl or acyl chains can be attached to the nitrogen.

Amino Acids: Peptides or amino acid residues can be coupled to the nitrogen atom. google.com

Other Moieties: A variety of other groups, including steroids, carbohydrates, and lipids, can be linked to the nitrogen to create more complex derivatives. google.com

While direct functionalization of the ether oxygen within the morpholine ring is chemically challenging and less common, complex rearrangements involving both nitrogen and oxygen have been observed under specific conditions, such as in the gas phase during mass spectrometry analysis. nih.gov A nitrogen-oxygen "Smiles rearrangement" has been reported for deprotonated 2-(N-methylanilino)ethanol, a related open-chain structure, where the oxygen atom attacks the phenyl ring, leading to ring cleavage. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient syntheses of morpholines. unibo.it Traditional methods for synthesizing morpholines from 1,2-amino alcohols can be inefficient and generate significant waste. chemrxiv.orgnih.gov

A modern, greener approach utilizes ethylene (B1197577) sulfate (B86663) as a key reagent. This method offers a simple, high-yielding, and redox-neutral protocol for converting 1,2-amino alcohols into morpholines. chemrxiv.orgnih.gov The key to this methodology is the selective monoalkylation of the primary amine in the amino alcohol by ethylene sulfate in a simple SN2 reaction. nih.gov

This process offers several advantages over traditional methods (e.g., those using chloroacetyl chloride followed by reduction):

Reduced Step Count: The protocol is typically a one or two-step process, which reduces waste associated with multi-step syntheses. chemrxiv.org

Redox Neutrality: It avoids the use of metal hydride reducing agents (like aluminum or boron hydrides), which are common in older methods. chemrxiv.org

Use of Inexpensive Reagents: The synthesis employs simple and inexpensive reagents like ethylene sulfate and potassium tert-butoxide (tBuOK). nih.gov

This methodology has been successfully applied to a variety of substrates on a large scale, demonstrating its potential for creating morpholine-containing compounds, including precursors to this compound, in a more sustainable manner. chemrxiv.orgnih.gov

Stereochemical Investigations and Conformational Analysis of S 2 Phenylmorpholine Systems

Spectroscopic Analysis of Stereoisomers (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of phenylmorpholine derivatives. Both ¹H and ¹³C NMR provide critical data on the configuration and conformation of these molecules. nih.govresearchgate.net Analysis of chemical shifts, signal multiplicities, and spin-spin coupling constants allows for the unambiguous assignment of stereoisomers. nih.gov

In ¹H NMR spectra, the protons on the morpholine (B109124) ring exhibit distinct signals depending on their axial or equatorial orientation. Protons in an axial position are typically shielded relative to their equatorial counterparts, thus appearing at a higher field (lower ppm value). The coupling constants (J-values) between adjacent protons are particularly informative; large coupling constants are characteristic of diaxial interactions, while smaller values are observed for axial-equatorial and diequatorial interactions. researchgate.net These patterns are instrumental in confirming the dominant conformation of the ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. researchgate.net The chemical shifts of the morpholine ring carbons are sensitive to the orientation of substituents. For instance, the "γ-gauche effect" describes the shielding observed for a carbon atom when a substituent is in a syn-axial position three bonds away. This effect is a reliable indicator for determining the stereochemical course of reactions, such as quaternization at the nitrogen atom. researchgate.net

Detailed spectroscopic studies on derivatives such as cis- and trans-3,4-dimethyl-2-phenylmorpholine (phendimetrazine) have confirmed their preferred conformations and configurations. researchgate.net The data from these analogs serve as a valuable reference for understanding the parent (S)-2-phenylmorpholine system.

Table 1: Representative ¹³C NMR Chemical Shift Data for Phendimetrazine (B1196318) Isomers researchgate.net

| Carbon Atom | cis-Isomer (δ ppm) | trans-Isomer (δ ppm) |

| C-2 | 81.3 | 78.9 |

| C-3 | 60.3 | 61.1 |

| C-5 | 53.9 | 53.9 |

| C-6 | 67.2 | 67.2 |

| N-CH₃ | 41.5 | 41.5 |

| C-CH₃ | 14.1 | 19.1 |

Note: Data corresponds to the hydrochloride salts of the specified isomers of 3,4-dimethyl-2-phenylmorpholine.

Conformational Preferences and Dynamics of the Morpholine Ring

The morpholine ring, analogous to cyclohexane, can theoretically exist in several conformations, including the chair, boat, and twist-boat forms. libretexts.orglibretexts.org However, extensive research has demonstrated that the chair conformation is overwhelmingly the most stable and, therefore, the predominant form for morpholine and its derivatives at room temperature. nih.govresearchgate.netlibretexts.org

The stability of the chair conformation arises from its ability to minimize both angle strain and torsional strain. In this arrangement, all C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogens on adjacent carbons are in a staggered arrangement. libretexts.org In contrast, the boat conformation suffers from significant torsional strain due to eclipsed hydrogens and unfavorable steric interactions between the "flagpole" hydrogens at the C1 and C4 positions. libretexts.orglibretexts.org The twist-boat conformation alleviates some of this strain but remains significantly less stable than the chair form, with an estimated energy difference of about 5 kcal/mol. libretexts.org

The morpholine ring is not static; it undergoes a dynamic process known as ring inversion, where one chair conformation converts into another. This process involves passing through higher-energy intermediate conformations. Dynamic NMR studies on N-substituted morpholine derivatives have been used to quantify the energy barrier associated with this ring inversion. researchgate.net For the this compound system, the large phenyl group at the C-2 position is expected to have a strong preference for the more sterically favorable equatorial position in the dominant chair conformation to minimize non-bonded interactions.

Influence of Substituents on Stereochemical Stability and Reactivity

Substituents on either the phenyl or morpholine ring can profoundly influence the stereochemical stability and reactivity of the molecule. The size, electronics, and position of these substituents dictate conformational preferences and the stereochemical outcome of reactions. nih.gov

Further substitution on the morpholine ring, as seen in compounds like phendimetrazine (3,4-dimethyl-2-phenylmorpholine), establishes clear cis/trans relationships. NMR studies have confirmed the relative stereochemistry in these isomers, for example, identifying the trans isomer as having a trans-3-CH₃ and cis-2-phenyl configuration. researchgate.net

Substituents also govern the stereochemical course of reactions. For instance, the quaternization of the nitrogen atom in phenylmorpholine systems has been shown to proceed preferentially from the axial direction. researchgate.net This selectivity is driven by a combination of steric and electronic factors, where the incoming group avoids steric hindrance from equatorial substituents and interacts favorably with the molecule's frontier orbitals. The stereochemical outcome is ultimately determined by a delicate balance between repulsive steric forces and attractive orbital interactions. nih.gov

Structure Activity Relationship Sar Studies of S 2 Phenylmorpholine Derivatives in Medicinal Chemistry

Elucidation of Pharmacophores and Key Structural Motifs

A pharmacophore is an abstract concept that describes the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response. For (S)-2-phenylmorpholine derivatives, the morpholine (B109124) ring, the phenyl group, and the nitrogen atom are considered key structural motifs that contribute to their biological activity. nih.gov The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily incorporated into a wide range of molecules. nih.gov

While a specific, universally accepted pharmacophore model for all this compound derivatives is not extensively detailed in the literature, key features can be inferred from various SAR studies. These generally include:

A hydrophobic feature: represented by the phenyl ring, which is crucial for binding to target proteins.

A hydrogen bond acceptor: typically the oxygen atom of the morpholine ring.

A positively ionizable feature: the nitrogen atom of the morpholine ring, which is protonated at physiological pH and can form ionic interactions.

The spatial arrangement of these features is critical for optimal interaction with biological targets.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of this compound derivatives. The chiral center at the C2 position of the morpholine ring results in two enantiomers, this compound and (R)-2-phenylmorpholine. Research has consistently demonstrated that the biological activity often resides predominantly in one enantiomer, a phenomenon known as stereoselectivity. nih.govnih.govmdpi.com

For instance, in a study of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the (S,S)-isomers were found to be significantly more potent as inhibitors of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) uptake compared to their (R,R)-counterparts. The (R,R)-isomer of one analog was inactive as a DA and serotonin (B10506) (5HT) uptake inhibitor and exhibited much lower potency for NE uptake inhibition. nih.gov This highlights the critical importance of the specific stereochemical configuration for interaction with monoamine transporters.

The differential activity of stereoisomers is attributed to the three-dimensional nature of biological targets, such as receptors and enzymes, which have specific chiral binding pockets. One enantiomer may fit optimally into the binding site, leading to a strong interaction and a potent biological response, while the other enantiomer may have a weaker interaction or not fit at all. nih.govnih.gov

Table 1: Impact of Stereochemistry on Monoamine Uptake Inhibition

| Compound | Stereochemistry | DA Uptake Inhibition IC50 (nM) | NE Uptake Inhibition IC50 (nM) | 5HT Uptake Inhibition IC50 (nM) |

|---|---|---|---|---|

| Analog 4a | (S,S) | 630 | 180 | Inactive |

| Analog 4a | (R,R) | Inactive | 9900 | Inactive |

Rational Design and Lead Optimization Strategies

The insights gained from SAR studies have enabled the rational design and optimization of this compound derivatives to enhance their therapeutic potential. By systematically modifying the core structure, medicinal chemists can fine-tune the compound's properties to achieve greater potency, selectivity for specific biological targets, and improved drug-like characteristics.

A key strategy in lead optimization is the synthesis of analogs with modifications at various positions of the this compound scaffold. These modifications are designed to probe the chemical space around the core structure and identify substitutions that lead to improved biological activity. For example, the synthesis of a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues revealed that specific substitutions could significantly enhance potency for inhibiting dopamine and norepinephrine uptake, as well as antagonizing nicotinic acetylcholine (B1216132) receptors (nAChR). nih.gov This process of iterative design, synthesis, and biological testing is fundamental to developing compounds with desired therapeutic profiles.

The phenyl group at the C2 position of the morpholine ring is a critical determinant of the biological activity of these compounds. Modifications to the phenyl ring, such as the introduction of substituents, can have a profound impact on potency and selectivity.

Studies have shown that the position and nature of substituents on the phenyl ring influence the compound's interaction with its biological targets. For instance, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, aryl halogen substitutions were investigated. A bromo substitution was found to increase antagonist potency at α3β4*-nAChR compared to a chloro or fluoro substitution. nih.gov This suggests that the electronic and steric properties of the substituent on the phenyl ring can modulate the binding affinity of the molecule.

Table 2: Effect of Phenyl Group Substitution on α3β4-nAChR Antagonist Potency*

| Compound | Aryl Substituent | α3β4*-nAChR Antagonist Potency (IC50 µM) |

|---|---|---|

| (S,S)-5b | Fluoro | ~4 |

| (S,S)-5a | Chloro | ~3 |

| (S,S)-5c | Bromo | ~1.5 |

Modifications to the morpholine ring itself, including substitutions at the nitrogen atom (N4 position) and other carbon atoms, have also been extensively explored to understand their impact on biological activity.

N-alkylation of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues has been shown to influence potency. For example, N-ethyl and N-propyl analogues demonstrated greater potency as antagonists of α3β4*-nAChR compared to the unsubstituted or N-methylated counterparts. nih.gov This indicates that the size and lipophilicity of the substituent on the morpholine nitrogen can affect the compound's interaction with the receptor.

Furthermore, substitutions at other positions on the morpholine ring can also modulate activity. The introduction of alkyl groups, for instance, can lead to changes in potency and selectivity. A study on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues showed that these C-substituted derivatives were more potent inhibitors of dopamine and norepinephrine uptake than the parent hydroxybupropion. nih.gov

Table 3: Effect of N-Alkylation on α3β4-nAChR Antagonist Potency*

| Compound | N-Substituent | α3β4*-nAChR Antagonist Potency (IC50 µM) |

|---|---|---|

| (S,S)-5a | H | 3.3 |

| (S,S)-5d | Methyl | 2.6 |

| (S,S)-5e | Ethyl | 0.79 |

| (S,S)-5f | Propyl | 0.98 |

Pharmacological and Biological Research on S 2 Phenylmorpholine Derivatives

Modulation of Neurotransmitter Systems

Derivatives of 2-phenylmorpholine (B1329631) are known to interact significantly with monoamine neurotransmitter systems, which include dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). google.com Their primary mechanism involves acting as releasing agents and, in some cases, as reuptake inhibitors or receptor agonists. google.comwikipedia.org

A monoamine releasing agent is a drug that triggers the release of monoamine neurotransmitters from the presynaptic neuron, increasing their extracellular concentration. wikipedia.org Most substituted phenylmorpholine compounds act as releasers of these neurotransmitters, which underlies their stimulant effects. wikipedia.org These derivatives can function as releasing agents for dopamine, norepinephrine, and serotonin. google.com The mechanism of action involves reversing the direction of monoamine transporters, causing them to move the neurotransmitter from the neuron's cytoplasm into the synapse. wikipedia.org Many derivatives of 2-phenylmorpholine, such as phenmetrazine, are recognized as monoamine releasing agents. wikipedia.org

(S)-2-Phenylmorpholine itself is a potent norepinephrine-dopamine releasing agent (NDRA), indicating it induces the release of both norepinephrine and dopamine. wikipedia.org This activity is shared by many of its derivatives, which often show a strong preference for releasing these two neurotransmitters over serotonin. wikipedia.orgnih.gov For instance, the parent compound, 2-phenylmorpholine, and its derivative, phenmetrazine, are potent NDRAs. wikipedia.orgwikipedia.org In contrast, another derivative, phendimetrazine (B1196318), shows very little activity as a releasing agent for any of the three monoamines. wikipedia.org The potency of these compounds in releasing norepinephrine (NE) and dopamine (DA) compared to serotonin (5-HT) has been quantified in studies using rat brain synaptosomes. wikipedia.org

| Compound | NE Release EC50 (nM) | DA Release EC50 (nM) | 5-HT Release EC50 (nM) |

|---|---|---|---|

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 |

| Phendimetrazine | >10,000 | >10,000 | >100,000 |

| Pseudophenmetrazine | 514 | >10,000 (RI) | >10,000 |

EC50 values represent the concentration required to elicit a half-maximal release of the neurotransmitter; lower values indicate greater potency. Data from assays in rat brain synaptosomes. wikipedia.org

In addition to acting as releasing agents, some phenylmorpholine derivatives also function as dopamine receptor agonists. wikipedia.org Dopamine agonists are compounds that bind to and activate dopamine receptors, mimicking the effect of dopamine. drugbank.com Specifically, derivatives with an N-propyl substitution have been shown to act as dopamine receptor agonists. wikipedia.org Furthermore, research has identified certain phenylmorpholine analogues that function as dopamine reuptake inhibitors, which block the dopamine transporter from returning dopamine to the presynaptic neuron, thereby increasing its synaptic concentration. google.com

Certain derivatives of this compound also act as agonists at serotonin receptors. wikipedia.org A serotonin receptor agonist is a compound that activates serotonin receptors in a manner similar to serotonin itself. wikipedia.org While many phenylmorpholine derivatives have a much lower potency for releasing serotonin compared to dopamine and norepinephrine, some have been developed to interact with serotonin receptors. google.comwikipedia.org For example, the anorectic drug Fen-Phen included fenfluramine, which acts through a serotonergic mechanism. google.com Concerns about off-target effects, such as agonism of the 5-HT2B receptor which has been linked to valvular heart disease, have led to the development of derivatives that are inactive at this specific receptor subtype. google.com

Investigational Therapeutic Applications

The unique pharmacological profile of this compound derivatives has made them subjects of investigation for various medical uses, particularly for disorders of the central nervous system. wikipedia.orgmyskinrecipes.com

The morpholine (B109124) ring is a valuable heterocycle in the development of drugs targeting the central nervous system. nih.govnih.gov Its physicochemical properties can help improve a molecule's ability to cross the blood-brain barrier, a critical factor for CNS-active compounds. nih.govnih.gov this compound serves as a chiral building block for synthesizing enantiomerically pure active pharmaceutical ingredients that target the CNS. myskinrecipes.com

A number of derivatives from this class have been researched for medical applications. wikipedia.org Due to their stimulant and appetite-suppressant effects, they have been investigated as anorectics for the treatment of obesity. google.comwikipedia.org Their ability to modulate dopamine and norepinephrine levels has also led to research into their use for Attention Deficit Hyperactivity Disorder (ADHD). wikipedia.org Furthermore, because of their effects on monoamine neurotransmitter levels, these compounds have been considered for treating other CNS-related conditions such as addiction and depression. google.com

Antiemetic Properties

The antiemetic properties of this compound derivatives are linked to their interaction with neurotransmitter systems implicated in nausea and vomiting. The mechanism of action for many antiemetic drugs involves the antagonism of dopamine and serotonin receptors. For instance, medications like metoclopramide function as D2 receptor antagonists at lower doses and also block 5-HT3 receptors at higher concentrations. nih.gov Similarly, butyrophenones such as droperidol and haloperidol are effective antiemetics due to their D2 receptor antagonism. nih.gov First-generation antihistamines, including promethazine, also exhibit antiemetic effects by blocking H1 receptors, and in the case of promethazine, by also antagonizing dopamine receptors. nih.gov Given that substituted phenylmorpholines are known to modulate monoamine neurotransmitters, their potential for antiemetic activity is an area of interest, though specific research on this compound derivatives for this purpose is still developing. wikipedia.org

Anti-inflammatory and Analgesic Activities

Derivatives incorporating the morpholine scaffold have demonstrated significant anti-inflammatory and analgesic potential. Research has focused on their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).

A series of synthesized (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were evaluated for their in vivo anti-inflammatory and analgesic effects. nih.gov Among them, compounds 2a and 2n showed the most potent anti-inflammatory activity, with inhibition rates of 95% and 92.7%, respectively. nih.gov These two compounds also exhibited a 100% inhibition rate in analgesic tests, performing better than or equivalent to the standard drug indomethacin. nih.gov Further in vitro studies revealed that they are weak inhibitors of the COX-1 isozyme but display moderate and selective inhibitory effects against the COX-2 isozyme. nih.gov

Another study synthesized a pivalate-based Michael product, MAK01 , which was evaluated for its inhibitory potential against COX-1, COX-2, and 5-LOX. mdpi.com The compound was found to be approximately three times more selective for COX-2 over COX-1, suggesting a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs. mdpi.comderpharmachemica.com The compound also demonstrated significant inhibition of the 5-LOX enzyme. mdpi.com In vivo, MAK01 reduced edema in a carrageenan-induced inflammation model and showed a significant analgesic response in a hot plate test. mdpi.com

Additionally, novel pyrazoline derivatives containing a morpholinophenyl moiety have been synthesized and tested, with several compounds showing analgesic and anti-inflammatory activity comparable to the standard drug Diclofenac. nih.gov

Table 1: In Vitro Enzyme Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC₅₀ Value (μM) | COX-2 Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 2a | COX-2 | 0.47 | 11.5 | nih.gov |

| 2n | COX-2 | 1.63 | 4.8 | nih.gov |

| MAK01 | COX-1 | 314 µg/mL | ~3 (COX-2 vs COX-1) | mdpi.com |

| COX-2 | 130 µg/mL | |||

| 5-LOX | 105 µg/mL |

Anticancer and Antitumor Research

The morpholine ring is a key pharmacophore in the development of novel anticancer agents, with various derivatives showing potent activity against a range of cancer cell lines.

A series of morpholine-substituted quinazoline derivatives demonstrated significant cytotoxic potential against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. rsc.org Compounds AK-3 and AK-10 were particularly effective, with AK-10 showing an IC₅₀ value of 3.15 μM against MCF-7 cells. rsc.org Mechanistic studies revealed that these compounds inhibit cell proliferation during the G1 phase of the cell cycle and induce apoptosis. rsc.org

In another study, novel 2-morpholino-4-anilinoquinoline derivatives were synthesized and evaluated against the HepG2 (liver) cancer cell line. researchgate.net Compounds 3c , 3d , and 3e exhibited the highest activity, with IC₅₀ values of 11.42 μM, 8.50 μM, and 12.76 μM, respectively. researchgate.net

Furthermore, a series of S-2-phenylchromane derivatives were synthesized and tested against HGC-27 (gastric), Huh-7 (liver), and A549 (lung) cancer cells. nih.gov The A549 cell line was the most sensitive, and compound E2 showed the most potent antiproliferative activity with an IC₅₀ value of 5.60 μM. nih.gov This compound was found to induce apoptosis through the activation of caspase-3 and caspase-7. nih.gov

Research into 2-phenylacrylonitrile derivatives identified 1g2a as a potent tubulin inhibitor with strong inhibitory activity against HCT116 (colon) and BEL-7402 (liver) cells, with IC₅₀ values of 5.9 nM and 7.8 nM, respectively. nih.gov This compound arrested the cell cycle in the G2/M phase. nih.gov

Table 2: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines

| Compound Series | Specific Compound | Cancer Cell Line | IC₅₀ Value (μM) | Reference |

|---|---|---|---|---|

| Morpholine substituted quinazolines | AK-10 | A549 (Lung) | 8.55 | rsc.org |

| MCF-7 (Breast) | 3.15 | |||

| SHSY-5Y (Neuroblastoma) | 3.36 | |||

| 2-morpholino-4-anilinoquinolines | 3c | HepG2 (Liver) | 11.42 | researchgate.net |

| 3d | 8.50 | |||

| 3e | 12.76 | |||

| S-2-phenylchromanes | E2 | A549 (Lung) | 5.60 | nih.gov |

| 2-phenylacrylonitriles | 1g2a | HCT116 (Colon) | 0.0059 | nih.gov |

| BEL-7402 (Liver) | 0.0078 | |||

| Quinazolines | 18 | MGC-803 (Gastric) | 0.85 | mdpi.com |

Antimicrobial and Antifungal Activities

Derivatives of this compound have been investigated for their efficacy against various pathogenic microbes and fungi. A series of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines were synthesized and showed excellent antibacterial activity against strains such as P. aeruginosa, B. subtilis, S. aureus, and E. coli. tandfonline.com These compounds also demonstrated potent antifungal activity against Aspergillus flavus, Mucor, and Rhizopus. tandfonline.com

In another approach, silicon was incorporated into the structure of known morpholine antifungals like fenpropimorph and amorolfine to create sila-analogues. nih.gov Twelve of these new compounds exhibited potent activity against human fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus niger. nih.gov The sila-analogue 24 , a fenpropimorph analogue, showed superior fungicidal potential compared to its parent compound. nih.gov The mechanism of these sila-analogues involves the inhibition of enzymes in the ergosterol biosynthesis pathway. nih.gov

Furthermore, studies on chalcone derivatives containing trifluoromethyl and trifluoromethoxy groups have shown them to possess remarkable antibacterial and antifungal properties, which may be attributed to the increased lipophilicity conferred by the fluorine atoms. nih.gov Pyrazoline derivatives have also been synthesized and screened, with some compounds showing potent activity against both bacterial and fungal strains. mdpi.comjaper.in

Table 3: Antimicrobial and Antifungal Activity of Selected Morpholine Derivatives

| Compound Series | Target Organism | Activity Noted | Reference |

|---|---|---|---|

| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | P. aeruginosa, B. subtilis, S. aureus, E. coli | Excellent antibacterial activity | tandfonline.com |

| A. flavus, Mucor, Rhizopus | Excellent antifungal activity | ||

| Sila-analogues (e.g., Compound 24) | C. albicans, C. glabrata, C. tropicalis | Potent antifungal activity (MIC values provided in source) | nih.gov |

| C. neoformans, A. niger | |||

| Trifluoromethyl substituted Chalcones | Gram-positive & Gram-negative bacteria | Potent antimicrobial properties | nih.gov |

| C. albicans, A. niger |

Other Potential Pharmacological Activities (e.g., Anticonvulsant, Antihyperlipidemic)

The morpholine nucleus is present in various compounds investigated for their effects on the central nervous system, particularly for anticonvulsant activity. A series of 8-substituted quinoline derivatives containing a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure models. nih.govresearchgate.net Compound 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline) was identified as being particularly potent. nih.govresearchgate.net The mechanism for these compounds is thought to be correlated with beta-blocking properties. nih.govresearchgate.net

Derivatives of pyrrolidine-2,5-dione, a pharmacophore known for its anticonvulsant effects, have also been explored. mdpi.com One study identified compound 14 , a pyrrolidine-2,5-dione derivative, as having robust, broad-spectrum anticonvulsant activity in MES, scPTZ, and 6 Hz seizure models, including a model for drug-resistant epilepsy. nih.gov

Mechanistic Studies of Biological Action

The diverse pharmacological activities of this compound derivatives stem from their interaction with a variety of biological targets. The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA). wikipedia.org Its derivatives often act as monoamine releasing agents or reuptake inhibitors, which is central to their psychostimulant effects. wikipedia.orgwikipedia.org

Receptor Binding and Enzyme Inhibition

The biological actions of this compound derivatives are often initiated by their binding to specific receptors or the inhibition of key enzymes.

Receptor Binding:

Monoamine Transporters: Many derivatives show affinity for dopamine (DAT) and norepinephrine (NET) transporters, inhibiting the reuptake of these neurotransmitters. nih.gov

Nicotinic Acetylcholine (B1216132) Receptors (nAChR): Certain analogues act as antagonists of nAChR function. nih.gov

Cannabinoid Receptors: Synthetic derivatives have been assayed for their binding to CB1 and CB2 cannabinoid receptors. For example, 11-Hydroxycannabinol-DMH was found to be a very potent agonist for both CB1 and CB2. nih.gov

Sigma Receptors: A phenylacetamide derivative of piperazine showed moderate affinity and high selectivity for sigma(1) receptors. researchgate.net

Enzyme Inhibition:

Cyclooxygenase (COX): As discussed in the anti-inflammatory section, certain derivatives selectively inhibit the COX-2 enzyme, which is a key target for reducing inflammation. nih.govmdpi.com

Lipoxygenase (LOX): Some compounds also inhibit 5-LOX, another important enzyme in the inflammatory cascade. mdpi.com

Tubulin Polymerization: The anticancer activity of some derivatives is due to their ability to inhibit the polymerization of tubulin, a critical component of the cytoskeleton, thereby arresting cell division. nih.gov

Ergosterol Biosynthesis Enzymes: The antifungal mechanism of morpholine derivatives, including novel sila-analogues, involves the inhibition of sterol reductase and sterol isomerase, which are crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

Monoamine Oxidase (MAO): Certain chromeno[3,2-c]pyridine derivatives have been shown to be selective inhibitors of MAO-A or MAO-B. nih.gov

Cholinesterases (ChE): Some derivatives have also exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Adenylyl Cyclase: Cannabinol derivatives have been shown to inhibit adenylyl cyclase, an enzyme involved in signal transduction. nih.gov

Molecular Interactions with Target Proteins (e.g., Kinases)

The morpholine ring is a key structural motif in the design of various kinase inhibitors, contributing to favorable physicochemical and pharmacokinetic properties. nih.gov Derivatives of this compound, particularly aryl-morpholines, have been identified as pharmacophores that facilitate selective interactions with the active sites of specific molecular targets, including the phosphoinositide 3-kinase (PI3K) family. nih.gov The flexible conformation of the morpholine ring, combined with the presence of a weak basic nitrogen and an oxygen atom, allows it to engage in multiple lipophilic and hydrophilic interactions within the kinase binding pocket. nih.gov

In many kinase inhibitors, the morpholine moiety acts as a solvent-exposed group, improving solubility and other drug-like properties. However, it also plays a direct role in binding. For instance, in quinoline-based kinase inhibitors, which often incorporate a morpholine substituent, the molecule binds to the ATP-binding site in the kinase domain. mdpi.com Molecular docking studies and X-ray crystallography of related compounds reveal specific interactions. For example, the nitrogen atom of the quinoline ring can form a crucial hydrogen bond with hinge region residues, such as methionine, while the substituted phenylmorpholine portion extends into adjacent hydrophobic pockets. mdpi.comresearchgate.net

| Target Kinase Family/Protein | Type of Interaction | Derivative Class | Reference |

|---|---|---|---|

| Phosphoinositide 3-Kinase (PI3K) | Selective interaction with the active site. | Aryl-morpholines | nih.gov |

| VEGFR2, EGFR, HER2 | Binds to ATP-binding site, involving hydrogen, hydrophobic, and halogen bonds. | Quinazolin-4-one derivatives with morpholine moiety | mdpi.com |

| c-Met, mTOR | Binds to the kinase domain in the ATP-binding site and adjacent hydrophobic pocket. | Quinoline-based inhibitors with morpholine moiety | mdpi.com |

In Vitro and In Vivo Efficacy Studies

The efficacy of this compound derivatives has been evaluated in a range of in vitro and in vivo models, demonstrating their potential in various therapeutic areas.

In Vitro Studies

In vitro assays have been crucial in determining the potency and mechanism of action of these compounds. Studies on 2-phenylmorpholine and its analogs, such as phenmetrazine, have quantified their ability to act as monoamine releasing agents. These assays, typically conducted in rat brain synaptosomes, measure the half-maximal effective concentration (EC₅₀) for the release of norepinephrine (NE), dopamine (DA), and serotonin (5-HT). For instance, 2-phenylmorpholine itself shows potent release of norepinephrine and dopamine with significantly less effect on serotonin. wikipedia.org

In the context of oncology, novel 2-morpholino-4-anilinoquinoline compounds have been synthesized and evaluated for their anticancer potential. Their cytotoxic activity against cancer cell lines, such as the human liver cancer cell line HepG2, is determined by measuring IC₅₀ values. Certain derivatives have exhibited potent activity, with IC₅₀ values in the low micromolar range, indicating their ability to limit cancer cell proliferation. nih.gov

| Compound | Norepinephrine (NE) Release | Dopamine (DA) Release | Serotonin (5-HT) Release | Reference |

|---|---|---|---|---|

| 2-Phenylmorpholine | 79 | 86 | 20,260 | wikipedia.org |

| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 | wikipedia.orgnih.gov |

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Compound 3c | 11.42 | nih.gov |

| Compound 3d | 8.50 | nih.gov |

| Compound 3e | 12.76 | nih.gov |

In Vivo Studies

In vivo models have been used to assess the pharmacological effects of this compound derivatives in a physiological context. For example, the ability of N-substituted 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues to antagonize the effects of nicotine has been evaluated in animal models. Assays such as the nicotine-induced conditioned place preference (CPP) test are used to determine the antagonist potency of these compounds. The half-maximal antagonist dose (AD₅₀) is a key metric from these studies. N-ethyl and N-propyl derivatives have shown significantly better potency (lower AD₅₀ values) as antagonists of nicotine-induced CPP compared to parent compounds. nih.gov

| Compound | AD₅₀ (mg/kg) | Reference |

|---|---|---|

| N-ethyl derivative (5e) | 0.025 | nih.gov |

| N-propyl derivative (5f) | 0.03 | nih.gov |

Computational Chemistry and Molecular Modeling of S 2 Phenylmorpholine

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to model the interaction between a small molecule (ligand) and a macromolecule (receptor), typically a protein. These methods are essential in structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This technique is widely used to understand the binding modes of morpholine (B109124) derivatives to their biological targets. mdpi.comnih.goveco-vector.com The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The results provide insights into key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For example, in studies of various heterocyclic compounds, docking has been employed to identify crucial amino acid residues involved in binding and to explain the structure-activity relationships observed experimentally. mdpi.commdpi.com Docking studies on potential inhibitors for targets like PI3K or reverse transcriptase have demonstrated that morpholine-containing scaffolds can achieve favorable binding scores and interaction patterns. eco-vector.comresearchgate.net

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.compreprints.org MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on the conformational flexibility of both the ligand and the receptor. fu-berlin.de

Conformational analysis is crucial for understanding how a flexible molecule like (S)-2-Phenylmorpholine adapts its shape within a biological environment, such as a receptor's binding pocket. nih.gov Studies on analogs like phenylmorphan (B1201687) have used techniques such as NMR spectroscopy combined with molecular mechanics to determine the preferred conformations in solution. nih.gov MD simulations can reveal the stability of binding poses predicted by docking, the role of solvent molecules, and the energetic landscape of the binding process, offering a more comprehensive understanding of the molecular recognition process. nih.govmdpi.com

Advanced Analytical Methods for S 2 Phenylmorpholine and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating (S)-2-Phenylmorpholine from complex mixtures and quantifying its presence.

The assessment of enantiomeric purity is critical for chiral compounds like this compound, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. americanpharmaceuticalreview.com Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess of a sample. americanpharmaceuticalreview.com This is typically achieved using high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) coupled with a chiral stationary phase (CSP) or a chiral selector in the mobile phase. americanpharmaceuticalreview.comnih.gov The principle behind this separation lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies and thus different retention times on the chromatographic column. unibo.it

Common Chiral Selectors Used in HPLC and CE:

Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives)

Cyclodextrins and their derivatives unibo.it

Proteins (e.g., bovine serum albumin)

Macrocyclic antibiotics

The choice of the chiral selector and chromatographic conditions is crucial for achieving optimal separation of the (S)- and (R)-enantiomers of 2-phenylmorpholine (B1329631).

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. sarpublication.com For the analysis of this compound, which may require derivatization to increase its volatility, GC-MS provides excellent separation efficiency and definitive identification based on the mass spectrum. umich.edu The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. sarpublication.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparing the fragmentation pattern to spectral libraries. sarpublication.com

Table 1: Typical GC-MS Parameters for the Analysis of Phenylmorpholine Analogs

| Parameter | Typical Setting |

| Column | HP-5MS (or equivalent), 30m x 0.25mm x 0.25µm swgdrug.org |

| Carrier Gas | Helium swgdrug.org |

| Injector Temperature | 250-280°C swgdrug.orgsemanticscholar.org |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) semanticscholar.org |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a highly versatile and sensitive technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. kuleuven.be It combines the separation power of HPLC with the detection specificity of mass spectrometry. kuleuven.be This technique is particularly useful for the analysis of this compound and its metabolites in biological matrices. nih.govnih.gov The HPLC system separates the compounds in a liquid mobile phase, which then flows into the mass spectrometer for ionization and detection. bjbms.org

The use of tandem mass spectrometry (MS/MS) in conjunction with HPLC allows for selected reaction monitoring (SRM), providing high selectivity and sensitivity for quantitative analysis. nih.govsciex.com

Table 2: Common HPLC-MS Configurations for Pharmaceutical Analysis

| Component | Description |

| HPLC System | Ultra-High Performance Liquid Chromatography (UHPLC) for faster analysis and better resolution nih.gov |

| Column | Reversed-phase C18 or Phenyl-Hexyl columns nih.gov |

| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents (e.g., water/methanol with formic acid) nih.gov |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) kuleuven.be |

| Mass Analyzer | Triple Quadrupole (QqQ) for quantitative analysis or high-resolution mass spectrometers like Orbitrap or TOF for accurate mass measurements sciex.comsemanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. core.ac.ukslideshare.net NMR provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule, allowing for the determination of its connectivity and stereochemistry. researchgate.net

A standard set of NMR experiments for structural elucidation includes:

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to identify adjacent protons. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton. core.ac.ukhyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. hyphadiscovery.com

These experiments, when used in combination, allow for the complete assignment of all proton and carbon signals and the confirmation of the three-dimensional structure of this compound and its metabolites. hyphadiscovery.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to obtain structural information through the analysis of fragmentation patterns. nih.gov When a molecule like this compound is introduced into a mass spectrometer, it is ionized, forming a molecular ion. The mass of this molecular ion corresponds to the molecular weight of the compound.

The molecular ion can then be subjected to fragmentation, breaking it down into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. youtube.comnih.gov By analyzing these fragmentation patterns, it is possible to deduce the connectivity of atoms within the molecule. For instance, the fragmentation of the morpholine (B109124) ring and the loss of the phenyl group would produce characteristic ions in the mass spectrum of this compound. researchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion and its fragments, further aiding in structural elucidation. nih.gov

Spectroscopic Methods (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. specac.comedinst.com It works by measuring the absorption of infrared radiation by the sample, which causes the chemical bonds to vibrate at specific frequencies. specac.com The resulting FTIR spectrum is a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to different functional groups. specac.com

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the secondary amine in the morpholine ring.

C-H stretching of the aromatic phenyl group and the aliphatic morpholine ring.

C-O-C stretching of the ether linkage in the morpholine ring.

C=C stretching of the aromatic ring.

FTIR is a valuable tool for the initial identification of this compound and for detecting the presence of impurities that may have different functional groups. edinst.comresearchgate.net

Application in Drug Metabolism and Pharmacokinetic Studies

Advanced analytical methods are indispensable for elucidating the Drug Metabolism and Pharmacokinetic (DMPK) profile of this compound. These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing critical insights into its behavior within a biological system. nih.govnih.govcurrentseparations.com The accurate quantification of the parent compound and its metabolites in complex biological matrices such as plasma, urine, and tissue samples is fundamental to understanding its efficacy and disposition. mdpi.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), most often coupled with tandem mass spectrometry (MS/MS), are the cornerstone techniques for these bioanalytical applications. researchgate.netresearchgate.netijpda.org

The primary objectives of applying these methods in DMPK studies are to characterize the metabolic pathways of this compound and to determine key pharmacokinetic parameters. This includes assessing the rate and extent of absorption, its distribution throughout the body, the routes and products of its metabolic transformation, and the kinetics of its elimination. nih.govsmr.org.uk

Given that 2-Phenylmorpholine is a chiral compound, enantioselective analytical methods are particularly crucial. Enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. nih.govwvu.edumdpi.com One enantiomer may be metabolized or eliminated at a different rate than the other, leading to variations in exposure and biological effects. nih.gov Therefore, chiral separation techniques are essential to individually quantify the (S)- and (R)-enantiomers in biological samples to build a complete and accurate pharmacokinetic profile. nih.govamericanpharmaceuticalreview.com

Sample Preparation and Extraction

Prior to analysis, this compound and its metabolites must be isolated from the biological matrix. The choice of extraction technique is critical for removing interferences and concentrating the analytes. Common methods include:

Protein Precipitation (PPT): A rapid method where a solvent like acetonitrile is added to a plasma sample to denature and precipitate proteins. researchgate.net The supernatant containing the analytes is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous biological sample and an organic solvent.

Solid-Phase Extraction (SPE): A highly selective method where the sample is passed through a cartridge containing a solid adsorbent. ijpda.org Interferences are washed away, and the analytes of interest are then eluted with a specific solvent. This method provides cleaner extracts compared to PPT and is well-suited for complex matrices. researchgate.netijpda.org

Chromatographic Separation and Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in DMPK studies due to its superior sensitivity, selectivity, and speed. researchgate.netnih.govmdpi.com

Chromatography: UPLC systems are often employed for their ability to provide rapid analysis times (e.g., under 4 minutes) and high-resolution separation. ijpda.orgnih.govlabmedica.com Reversed-phase columns, such as C18 or Phenyl-Hexyl, are commonly used to separate this compound and its metabolites based on their hydrophobicity. ijpda.orgnih.gov For enantioselective analysis, specialized chiral stationary phases (CSPs) are required to resolve the (S)- and (R)-enantiomers. wvu.eduamericanpharmaceuticalreview.com

Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netlabmedica.com This technique involves monitoring a specific precursor ion-to-product ion transition for each analyte, providing exceptional selectivity and minimizing background noise from the biological matrix. diva-portal.org Positive electrospray ionization (ESI+) is commonly used for amine-containing compounds like 2-Phenylmorpholine. ijpda.org The use of a stable isotope-labeled internal standard (e.g., deuterated 2-Phenylmorpholine) is critical for accurate quantification, as it compensates for variations in sample preparation and instrument response. researchgate.netnih.gov

The data below summarizes typical parameters used in LC-MS/MS methods for the analysis of related compounds in pharmacokinetic studies.

Table 1: Illustrative LC-MS/MS Method Parameters for Analysis in Biological Matrices

| Parameter | Description | Example/Reference |

|---|---|---|

| Biological Matrix | Plasma, Blood, Urine | Plasma is commonly used for pharmacokinetic profiling. ijpda.orgnih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) with acetonitrile. | SPE provides cleaner samples for higher sensitivity. researchgate.netnih.gov |

| LC System | Ultra-High-Performance Liquid Chromatography (UPLC) | Offers rapid and high-resolution separation. nih.govlabmedica.com |

| Chromatographic Column | Reversed-Phase C18 or Phenyl-Hexyl (for general analysis); Chiral Stationary Phase (for enantiomer separation). | A C18 column (e.g., 50 x 2.1 mm) is typical for achiral methods. nih.gov |

| Mobile Phase | Gradient elution with water and acetonitrile or methanol, often containing additives like formic acid or ammonium acetate to improve ionization. | 0.1% Formic acid in water and methanol is a common combination. nih.gov |

| Detector | Triple Quadrupole Mass Spectrometer (MS/MS) | Provides high sensitivity and selectivity. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Suitable for amine-containing compounds. ijpda.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures specific quantification of the analyte and its metabolites. researchgate.net |

| Internal Standard | Stable Isotope-Labeled (e.g., Deuterated) Analog | Corrects for analytical variability. researchgate.netnih.gov |

Research Findings

Pharmacokinetic studies of phendimetrazine (B1196318), a prodrug that is N-demethylated to phenmetrazine (racemic 2-Phenylmorpholine), demonstrate the application of these analytical methods. In studies with rhesus monkeys, LC-MS/MS was used to quantify plasma concentrations of the parent drug and its active metabolite, phenmetrazine, over time. nih.gov Blood samples were collected at various time points post-administration, plasma was separated, and analytes were extracted using protein precipitation with acetonitrile containing an internal standard. nih.gov This allowed for the determination of key pharmacokinetic parameters and established the relationship between plasma concentration and pharmacological effects. nih.gov

The metabolism of phenmetrazine is known to be primarily hepatic. drugbank.com Analytical methods are crucial for identifying the metabolites formed through metabolic pathways. While specific metabolic data for the (S)-enantiomer alone is limited, studies on related compounds show that metabolism can involve reactions such as hydroxylation and N-oxidation. nih.gov High-resolution mass spectrometry (HRMS) can be employed alongside LC separation to tentatively identify unknown metabolites by providing accurate mass measurements, which helps in determining their elemental composition. nih.govnih.gov

The data generated from these validated bioanalytical methods are used to construct plasma concentration-time profiles, from which essential pharmacokinetic parameters are calculated.

Table 2: Key Pharmacokinetic Parameters Determined by Analytical Methods

| Pharmacokinetic Parameter | Description | Importance in DMPK Studies |

|---|---|---|

| Cmax (Maximum Concentration) | The highest concentration of the drug observed in the plasma after administration. | Indicates the extent of absorption and bioavailability. |

| Tmax (Time to Cmax) | The time at which Cmax is reached. | Indicates the rate of drug absorption. |

| AUC (Area Under the Curve) | The total drug exposure over time, calculated from the plasma concentration-time curve. | Represents the overall bioavailability of the drug. |

| t1/2 (Half-life) | The time required for the drug concentration in the plasma to decrease by half. | Determines the dosing interval and time to reach steady state. |

| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | Measures the body's efficiency in eliminating the drug. |

| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

Future Directions and Emerging Research Avenues

Development of Novel (S)-2-Phenylmorpholine Scaffolds with Enhanced Biological Activity

A primary focus of future research is the rational design and synthesis of new this compound analogs with improved potency, selectivity, and pharmacokinetic profiles. The morpholine (B109124) ring is a key component in many bioactive molecules, and its ability to be readily modified makes it an attractive starting point for creating diverse chemical libraries.

Recent synthetic advancements, such as transition-metal-catalyzed asymmetric hydrogenation, have enabled the efficient production of a variety of 2-substituted chiral morpholines with high enantioselectivity. This method allows for the creation of key intermediates that can be transformed into potential drug candidates.

Structure-activity relationship (SAR) studies are crucial in guiding the design of these novel scaffolds. Research has shown that substitutions on both the phenyl ring and the morpholine nitrogen can dramatically influence biological activity. For instance, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, stereochemistry and aryl ring substitution were found to be critical for serotonin (B10506) and noradrenaline reuptake inhibition, leading to the identification of selective inhibitors for each transporter as well as dual-action agents.

Future work will likely involve:

Exploring diverse substitutions: Introducing a wider range of functional groups at various positions on the phenylmorpholine core to probe interactions with biological targets.

Bioisosteric replacement: Replacing parts of the molecule with other chemical groups that retain similar biological activity but may improve properties like solubility or metabolic stability.

Scaffold hopping: Using the this compound structure as a template to design structurally novel compounds that maintain the key pharmacophoric features required for activity.

The table below summarizes the biological activity of selected 2-phenylmorpholine (B1329631) derivatives, illustrating the impact of structural modifications.

| Compound/Derivative | Modification | Biological Activity | Target(s) |

| Phenmetrazine | 3-methyl substitution | Psychostimulant, Anorectic | Monoamine Transporters |

| Phendimetrazine (B1196318) | 3,4-dimethyl substitution | Psychostimulant, Anorectic | Monoamine Transporters |

| Thieno[3,2-d]pyrimidine derivative 15e | Fused heterocyclic ring | Anticancer | PI3K p110alpha |

| (SS)-5a | (phenoxy)(phenyl)methyl substitution | Antidepressant | Serotonin & Noradrenaline Transporters |

This table is generated based on data from various studies on phenylmorpholine derivatives and is for illustrative purposes.

Targeted Drug Delivery Systems Utilizing this compound

The development of targeted drug delivery systems (DDS) represents a significant frontier for enhancing the therapeutic efficacy and reducing the side effects of potent molecules like this compound derivatives. ijpsjournal.com These advanced systems aim to deliver drugs specifically to the site of action, such as a tumor or an inflamed tissue. ijpsjournal.com